molecular formula C14H19NO3S B4690993 Methyl 4-hydroxy-3-(piperidin-1-ylmethylsulfanyl)benzoate

Methyl 4-hydroxy-3-(piperidin-1-ylmethylsulfanyl)benzoate

Cat. No.: B4690993
M. Wt: 281.37 g/mol
InChI Key: RUTLKZGMHDOIAZ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-(piperidin-1-ylmethylsulfanyl)benzoate is an organic compound that features a benzoate ester functional group, a hydroxyl group, and a piperidin-1-ylmethylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-3-(piperidin-1-ylmethylsulfanyl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 4-hydroxybenzoate. This intermediate is then subjected to a nucleophilic substitution reaction with piperidin-1-ylmethylsulfanyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-(piperidin-1-ylmethylsulfanyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The piperidin-1-ylmethylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-(piperidin-1-ylmethylsulfanyl)benzaldehyde.

    Reduction: Formation of 4-hydroxy-3-(piperidin-1-ylmethylsulfanyl)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-hydroxy-3-(piperidin-1-ylmethylsulfanyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-3-(piperidin-1-ylmethylsulfanyl)benzoate involves its interaction with specific molecular targets. The piperidin-1-ylmethylsulfanyl group may interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Lacks the piperidin-1-ylmethylsulfanyl group, making it less versatile in terms of chemical reactivity.

    Piperidine: A simpler structure without the benzoate ester and hydroxyl groups, limiting its applications.

    Methyl 4-hydroxy-3-methylbenzoate: Similar structure but with a methyl group instead of the piperidin-1-ylmethylsulfanyl group.

Uniqueness

Methyl 4-hydroxy-3-(piperidin-1-ylmethylsulfanyl)benzoate is unique due to the presence of the piperidin-1-ylmethylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-hydroxy-3-(piperidin-1-ylmethylsulfanyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-18-14(17)11-5-6-12(16)13(9-11)19-10-15-7-3-2-4-8-15/h5-6,9,16H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTLKZGMHDOIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)SCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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